N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, and a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The fluoro-methylphenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are often selected to minimize side reactions and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thiophene ring may participate in electron transfer processes. The fluoro-methylphenyl group can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with applications in organic electronics.
Tris(2-dimethylaminoethyl)amine: Used in the synthesis of polymers and as a ligand in coordination chemistry.
Uniqueness
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the fluoro-methylphenyl group provides additional stability and specificity in biological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-4-5-13(8-14(11)18)20-17(23)16(22)19-9-15(21(2)3)12-6-7-24-10-12/h4-8,10,15H,9H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNPUEJVJJZSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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